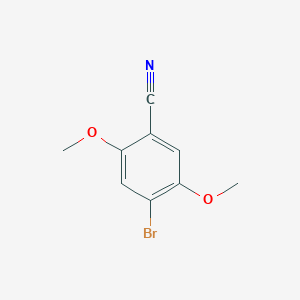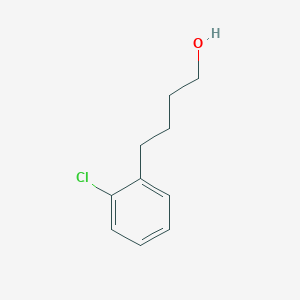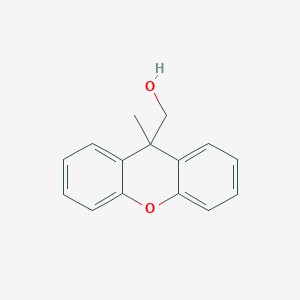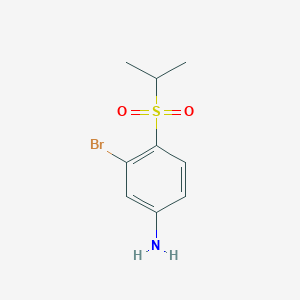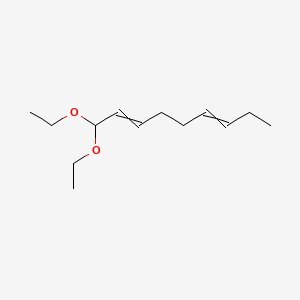
2,6-Nonadiene, 1,1-diethoxy-, (2E,6Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E,6Z)-1,1-Diethoxynona-2,6-diene is an organic compound with the molecular formula C13H24O2 It is characterized by the presence of two ethoxy groups attached to a nonadiene backbone, with double bonds at the 2nd and 6th positions in the E and Z configurations, respectively
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2E,6Z)-1,1-Diethoxynona-2,6-diene typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the use of acetylenic bromides and tetrahydropyranyl ethers, followed by stereoselective hydrogenation and oxidation . The reaction conditions often require the presence of catalysts such as Lindlar catalyst for semi-reduction and silver oxide for oxidation.
Industrial Production Methods: Industrial production of (2E,6Z)-1,1-Diethoxynona-2,6-diene may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions: (2E,6Z)-1,1-Diethoxynona-2,6-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Silver oxide, potassium permanganate.
Reduction: Hydrogen gas with Lindlar catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products:
Oxidation: Formation of nonadienal or nonadienoic acid.
Reduction: Formation of 1,1-diethoxynonane.
Substitution: Formation of various substituted nonadienes depending on the reagents used.
科学的研究の応用
(2E,6Z)-1,1-Diethoxynona-2,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (2E,6Z)-1,1-Diethoxynona-2,6-diene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, altering their activity and leading to downstream biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
- (2E,6E)-1,1-Diethoxynona-2,6-diene
- (2Z,6Z)-1,1-Diethoxynona-2,6-diene
- (2E,6Z)-1,1-Diethoxynona-2,6-diene
Comparison: (2E,6Z)-1,1-Diethoxynona-2,6-diene is unique due to its specific E and Z configurations at the 2nd and 6th positions, respectively. This configuration can influence its reactivity and interactions with other molecules, making it distinct from its isomers and other similar compounds .
特性
CAS番号 |
106950-34-9 |
|---|---|
分子式 |
C13H24O2 |
分子量 |
212.33 g/mol |
IUPAC名 |
1,1-diethoxynona-2,6-diene |
InChI |
InChI=1S/C13H24O2/c1-4-7-8-9-10-11-12-13(14-5-2)15-6-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
InChIキー |
GCIRJCKOUVCUBZ-UHFFFAOYSA-N |
異性体SMILES |
CC/C=C/CC/C=C/C(OCC)OCC |
正規SMILES |
CCC=CCCC=CC(OCC)OCC |
密度 |
0.860-0.868 |
物理的記述 |
colourless oily liquid with a fresh, green, cucumber odour |
溶解性 |
insoluble in water; soluble in organic solvents, oils miscible at room temperature (in ethanol) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





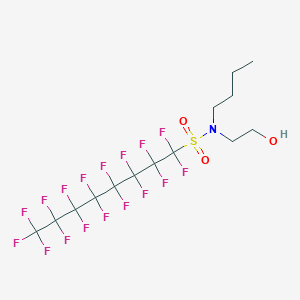
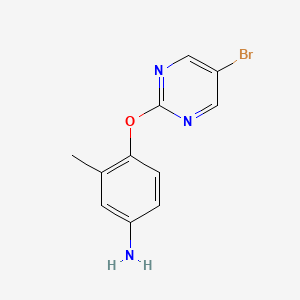
![tert-Butyl({[3-fluoro-5-(trifluoromethyl)phenyl]methyl})amine](/img/structure/B12065049.png)




